
3-Methoxy-4-(pentyloxy)benzaldehyde
Descripción general
Descripción
3-Methoxy-4-(pentyloxy)benzaldehyde, also known as 3-Methoxy-4-pentoxybenzaldehyde, is an organic compound with the chemical formula C10H14O2. It is a colorless liquid with a strong sweet odor, and is a derivative of benzaldehyde. 3-Methoxy-4-(pentyloxy)benzaldehyde is used as a flavoring agent, a fragrance, and a pharmaceutical intermediate. It is also used in the synthesis of a variety of compounds, such as pharmaceuticals, fragrances, and other organic compounds.
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
3-Methoxy-4-(pentyloxy)benzaldehyde serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the design of pharmaceutical compounds. Its aldehyde group allows for versatile functionalization, making it useful for drug development .
Aroyl Hydrazones and Their Biological Activities
Aroyl hydrazones derived from 3-Methoxy-4-(pentyloxy)benzaldehyde exhibit interesting biological properties. These compounds have been investigated for their potential as antimicrobial, antitumor, and anti-inflammatory agents. Researchers explore their structure-activity relationships to optimize their therapeutic effects .
Liquid Crystals and Optoelectronic Materials
Researchers have explored the use of 3-Methoxy-4-(pentyloxy)benzaldehyde derivatives in liquid crystal displays (LCDs) and optoelectronic devices. These compounds can influence the mesophase behavior and optical properties of liquid crystals, making them relevant for display technologies .
Photocatalysis and Organic Transformations
In recent years, photocatalysis has gained prominence in green chemistry. 3-Methoxy-4-(pentyloxy)benzaldehyde can serve as a substrate in photocatalytic reactions, leading to the formation of more complex molecules. Researchers investigate its role in C–C bond formation and other organic transformations .
Polymer Chemistry
The aldehyde functionality of 3-Methoxy-4-(pentyloxy)benzaldehyde allows it to participate in polymerization reactions. It can be incorporated into polymer chains, influencing their properties such as solubility, mechanical strength, and thermal stability. Researchers explore its use in designing functional polymers .
Propiedades
IUPAC Name |
3-methoxy-4-pentoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-8-16-12-7-6-11(10-14)9-13(12)15-2/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTXCEXIFYAIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(pentyloxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one](/img/structure/B3168596.png)
![1-({[(2-Benzoylphenyl)sulfonyl]amino}acetyl)-4-methylpiperidine](/img/structure/B3168604.png)
![methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate](/img/structure/B3168612.png)
![8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3168620.png)
![2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B3168621.png)

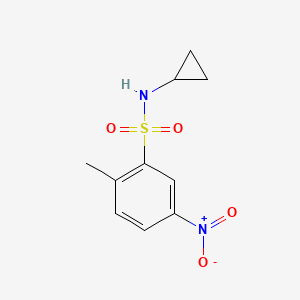
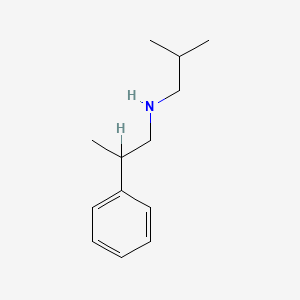
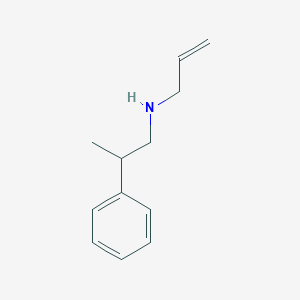
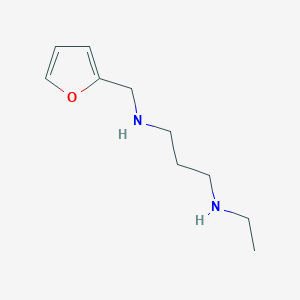
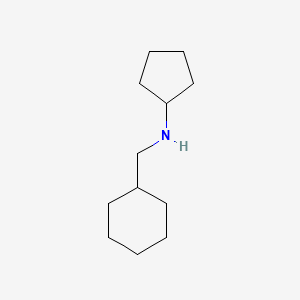
![2-[(Ethylamino)methyl]benzoic acid](/img/structure/B3168699.png)
![N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine](/img/structure/B3168701.png)
amine](/img/structure/B3168707.png)